Cas no 99356-63-5 (ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate)
ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate Chemical and Physical Properties
Names and Identifiers
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- ethyl [(5-methylisoxazol-3-yl)amino](oxo)acetate
- ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate
- Acetic acid, 2-[(5-methyl-3-isoxazolyl)amino]-2-oxo-, ethyl ester
- ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate
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- MDL: MFCD00102991
- Inchi: 1S/C8H10N2O4/c1-3-13-8(12)7(11)9-6-4-5(2)14-10-6/h4H,3H2,1-2H3,(H,9,10,11)
- InChI Key: GDURGQHLMZRDBQ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(NC1C=C(C)ON=1)=O
ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E286721-100mg |
Ethyl [(5-Methylisoxazol-3-yl)amino](oxo)acetate |
99356-63-5 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E286721-500mg |
Ethyl [(5-Methylisoxazol-3-yl)amino](oxo)acetate |
99356-63-5 | 500mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E286721-1g |
Ethyl [(5-Methylisoxazol-3-yl)amino](oxo)acetate |
99356-63-5 | 1g |
$ 275.00 | 2022-06-05 | ||
| Chemenu | CM413515-250mg |
ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate |
99356-63-5 | 95%+ | 250mg |
$*** | 2023-04-18 | |
| abcr | AB240137-250 mg |
Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate |
99356-63-5 | 250MG |
€187.00 | 2022-03-04 | ||
| abcr | AB240137-1 g |
Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate; . |
99356-63-5 | 1g |
€476.50 | 2023-06-22 | ||
| Enamine | EN300-235719-0.05g |
ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate |
99356-63-5 | 95% | 0.05g |
$46.0 | 2024-06-19 | |
| Enamine | EN300-235719-0.1g |
ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate |
99356-63-5 | 95% | 0.1g |
$73.0 | 2024-06-19 | |
| Enamine | EN300-235719-0.25g |
ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate |
99356-63-5 | 95% | 0.25g |
$105.0 | 2024-06-19 | |
| Enamine | EN300-235719-0.5g |
ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate |
99356-63-5 | 95% | 0.5g |
$197.0 | 2024-06-19 |
ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate Suppliers
ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate
Recent Advances in the Study of Ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate (CAS: 99356-63-5) and Its Applications in Chemical Biology and Medicine
Ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate (CAS: 99356-63-5) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.
The compound, characterized by its isoxazole ring and ester functionality, has been identified as a key building block in the synthesis of heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) highlighted its role in the development of small-molecule inhibitors targeting protein-protein interactions. The researchers utilized ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate as a precursor to generate a library of derivatives, which were subsequently screened for their inhibitory activity against specific oncogenic targets. The results demonstrated promising activity, with several derivatives showing low micromolar IC50 values.
In addition to its role in drug discovery, recent investigations have explored the compound's potential in agrochemical applications. A 2024 study in the European Journal of Medicinal Chemistry reported the synthesis of novel herbicidal agents using ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate as a starting material. The study revealed that certain derivatives exhibited potent herbicidal activity against common weed species, with minimal toxicity to non-target organisms. These findings suggest that the compound could serve as a valuable scaffold for the development of environmentally friendly agrochemicals.
Further research has also delved into the mechanistic aspects of ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate's biological activity. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) investigated the compound's interaction with specific enzymes involved in inflammatory pathways. The study employed molecular docking and kinetic assays to elucidate the binding mode and inhibitory kinetics, providing insights into the compound's potential as an anti-inflammatory agent. The results indicated that the compound could modulate enzyme activity through competitive inhibition, offering a potential avenue for the development of new anti-inflammatory drugs.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and selectivity. Ongoing research is focused on structural modifications to enhance its bioavailability and reduce off-target effects. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into practical applications.
In conclusion, ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate (CAS: 99356-63-5) continues to be a compound of great interest in chemical biology and medicinal chemistry. Its versatility as a synthetic intermediate and its potential biological activities make it a valuable tool for drug discovery and agrochemical development. Future studies will likely explore its applications in other therapeutic areas and further refine its structural properties to maximize its efficacy and safety.
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